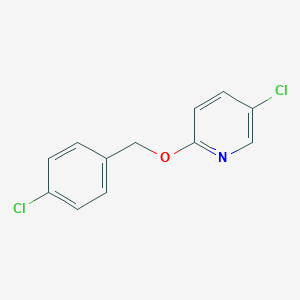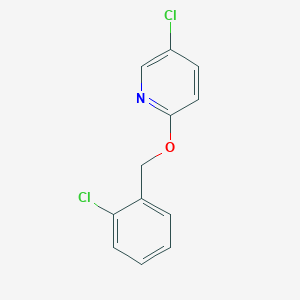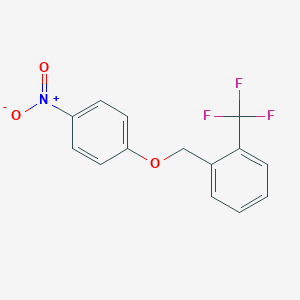![molecular formula C21H21N5S B275799 N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in 1995 by scientists at Merck & Co., Inc. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, L-745,870 has been extensively studied for its scientific research applications.
Wirkmechanismus
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. The dopamine D4 receptor is involved in the regulation of dopamine neurotransmission and is thought to play a role in various physiological and pathological processes. By blocking the dopamine D4 receptor, N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can modulate dopamine signaling and affect various physiological and behavioral responses.
Biochemical and Physiological Effects:
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been shown to modulate dopamine signaling and affect various physiological and behavioral responses. For example, studies have shown that N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine can affect memory consolidation and retrieval, as well as drug-seeking behavior. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine in scientific research is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine is that it is not a clinically approved drug and therefore may not accurately reflect the effects of clinically relevant dopamine D4 receptor antagonists.
Zukünftige Richtungen
There are several future directions for research involving N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine. One area of interest is the role of the dopamine D4 receptor in psychiatric disorders such as schizophrenia and bipolar disorder. N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine may be a useful tool for investigating the potential therapeutic effects of dopamine D4 receptor antagonists in these disorders. Another area of interest is the potential role of the dopamine D4 receptor in addiction and drug-seeking behavior. N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine may be a useful tool for investigating the mechanisms underlying these behaviors and identifying potential targets for therapeutic intervention.
Synthesemethoden
The synthesis of N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine involves a multi-step process that begins with the reaction of 2-naphthaldehyde with potassium cyanide to form the nitrile. This is followed by a Grignard reaction with phenylmagnesium bromide to form the alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with sodium azide to form the tetrazole. The final step involves the reaction of the tetrazole with 3-mercapto-1-propanamine to form N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine.
Wissenschaftliche Forschungsanwendungen
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been extensively studied for its scientific research applications, particularly in the field of neuroscience. It has been used as a tool to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. For example, N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine has been used to study the effects of dopamine D4 receptor activation on memory consolidation and retrieval in animal models. It has also been used to investigate the role of the dopamine D4 receptor in addiction and drug-seeking behavior.
Eigenschaften
Produktname |
N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine |
|---|---|
Molekularformel |
C21H21N5S |
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-(naphthalen-1-ylmethyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C21H21N5S/c1-2-11-19(12-3-1)26-21(23-24-25-26)27-15-7-14-22-16-18-10-6-9-17-8-4-5-13-20(17)18/h1-6,8-13,22H,7,14-16H2 |
InChI-Schlüssel |
FDBRZADRRHQNAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)



![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)
![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)

![1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275731.png)
![1-Bromo-4-nitro-2-{[2-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275733.png)
![1-Bromo-2-[(3-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275734.png)
![1-Bromo-2-[(2-chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275735.png)
![2-Bromo-1-[(3-methoxybenzyl)oxy]-4-nitrobenzene](/img/structure/B275736.png)